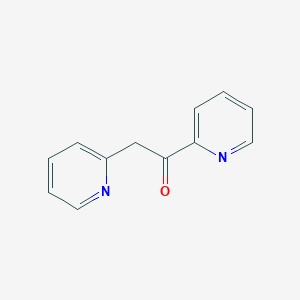

1,2-Di(pyridin-2-yl)ethanone

Descripción general

Descripción

1,2-Di(pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,2-Di(pyridin-2-yl)ethanone, a compound with significant chemical and biological properties, has garnered attention in various fields of research. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two pyridine rings attached to an ethanone moiety. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. For instance, polymers derived from this compound have shown the ability to inhibit free radicals effectively .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism. Selective inhibitors of this enzyme can potentially treat metabolic disorders like type 2 diabetes .

- Oxidative Activation : A manganese(II) complex involving this compound oxime has been shown to activate molecular oxygen (O₂), leading to the oxidation of methylene groups. This reaction pathway suggests potential applications in catalysis and synthetic organic chemistry .

Antioxidant Properties

A study evaluated the antioxidant capacity of various derivatives of this compound. The results demonstrated that these compounds could scavenge free radicals effectively. The following table summarizes the antioxidant activity of selected derivatives:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Compound A | 25 | Strong antioxidant activity |

| Compound B | 50 | Moderate antioxidant activity |

| Compound C | 100 | Weak antioxidant activity |

Enzyme Inhibition Studies

The inhibition of 11β-HSD1 by derivatives of this compound was assessed using a HEK293 cell line transfected with the HSD11B1 gene. The following table presents the IC50 values for selected compounds:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound D | 73 | High selectivity for 11β-HSD1 |

| Compound E | 95 | Moderate selectivity for 11β-HSD1 |

| Compound F | 3380 | Low selectivity |

These findings highlight the potential of these compounds as therapeutic agents targeting metabolic syndromes.

Case Studies

A notable case study involved evaluating the effects of a specific derivative of this compound in diabetic rat models. The study reported significant improvements in insulin sensitivity and reductions in fasting plasma glucose levels after treatment with this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antiviral Properties

Recent studies have highlighted the potential of 1,2-Di(pyridin-2-yl)ethanone derivatives as iron chelators that inhibit HIV-1 replication. These compounds have shown efficacy in reducing HIV-1 transcription by chelating intracellular iron, thereby inhibiting crucial cellular processes involved in viral replication. The mechanism involves interference with CDK9 and CDK2 activities, which are essential for HIV transcription . -

Cancer Treatment

The compound has been investigated for its role in targeting mutated forms of the c-KIT receptor tyrosine kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GISTs). By inhibiting these mutations, this compound derivatives could serve as promising therapeutic agents against specific cancer types . -

Antimicrobial Activity

Ruthenium complexes containing this compound have been explored for their antimicrobial properties. These complexes exhibit potential as metallodrugs that can be used to combat bacterial infections .

Catalytic Applications

- Catalysts in Organic Reactions

The compound is utilized in the synthesis of various organic compounds through its role as a ligand in metal complexes. Ruthenium half-sandwich complexes derived from this compound have been shown to catalyze oxidative transformations and hydrogenation reactions effectively .

Coordination Chemistry

- Ligand Properties

As a bidentate ligand, this compound coordinates with transition metals to form stable complexes. These metal-ligand complexes are studied for their electronic properties and potential applications in materials science and catalysis .

Case Study: Antiviral Activity Against HIV-1

| Compound | Mechanism | IC50 (nM) | Cytotoxicity |

|---|---|---|---|

| PPY-based chelator | Inhibits CDK9 activity | <10 | Minimal |

This study demonstrated that phenyl-1-pyridin-2yl-ethanone derivatives significantly inhibited HIV replication with low cytotoxicity .

Case Study: Cancer Therapeutics

| Compound | Target | Effectiveness | Reference |

|---|---|---|---|

| This compound derivative | c-KIT mutations | Inhibition of tumor growth |

This research indicates that targeting c-KIT mutations with specific derivatives can provide new avenues for cancer treatment.

Table: Comparison of Ligand Properties

| Ligand Type | Coordination Mode | Metal Complex Stability |

|---|---|---|

| This compound | Bidentate | High |

| Other pyridine-based ligands | Variable | Moderate to High |

The stability of metal complexes formed with this compound is generally higher compared to other ligands due to strong chelation effects.

Análisis De Reacciones Químicas

Tautomerism and Structural Stability

The compound undergoes keto-enol tautomerization, favoring the enol form (E)-1,2-di(pyridin-2-yl)ethane-1,2-diol in solution. Key findings include:

| Property | (E)-1,2-Di(pyridin-2-yl)ethane-1,2-diol | 2-Hydroxy-1,2-di(pyridin-2-yl)ethanone |

|---|---|---|

| Stability (ΔG, MP2/6-31G**) | More stable | Less stable |

| Intramolecular H-bonds | Two strong O–H···N interactions | Absent |

| Planarity | Fully planar | Non-planar |

Mechanistic Insight :

-

NMR studies (H, C, N) confirm the enol form dominates in chloroform due to intramolecular hydrogen bonds (O–H···N) stabilizing the planar structure .

-

DFT calculations (B3LYP/6-311G) corroborate the thermodynamic preference for the diol tautomer .

Condensation Reactions

While direct data on 1,2-di(pyridin-2-yl)ethanone’s reactivity is limited, structurally related compounds exhibit reactivity with amines. For example:

-

1,2-Di(pyridin-2-yl)ethane-1,2-dione (a diketone analog) reacts with aniline under acidic conditions (acetic acid, 120°C) to form Schiff base derivatives .

-

Proposed Pathway for Ethanone :

-

Nucleophilic attack by amine on the carbonyl group.

-

Dehydration to form an enamine or Schiff base.

-

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Aniline, NHOAc | Acetic acid | 120°C | 46% |

Coordination Chemistry

Though not directly documented for this compound, pyridinyl-containing ligands often form complexes with transition metals. For instance:

-

Nickel Complexes : Ni(II) coordinates with pyridinyl ligands in a square planar geometry, as seen in structurally related N-(1,2-di(pyridin-2-yl)methyl)picolinamide complexes .

-

Copper Catalysis : Cu(II)/neocuproine systems facilitate oxidative dimerization of pyridinecarboxaldehyde to diols , suggesting potential redox activity in similar systems.

Key Challenges and Unresolved Questions

-

Tautomer Control : External conditions (solvent, temperature) affecting keto-enol ratios remain underexplored.

-

Reactivity with Electrophiles : No data exists on halogenation or sulfonation reactions.

Propiedades

IUPAC Name |

1,2-dipyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLZUJWXKPXEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285784 | |

| Record name | 1,2-di(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-32-8 | |

| Record name | 1,2-Di-2-pyridinylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 42780 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059576328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42780 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-di(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.